molecular formula C5H7N3O2S B15239821 N'-Hydroxy-3-methoxy-1,2-thiazole-5-carboximidamide

N'-Hydroxy-3-methoxy-1,2-thiazole-5-carboximidamide

Cat. No.: B15239821
M. Wt: 173.20 g/mol
InChI Key: OEBFIZRSUNFLHN-UHFFFAOYSA-N
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Description

N’-Hydroxy-3-methoxy-1,2-thiazole-5-carboximidamide is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are commonly found in various natural products and synthetic drugs. This compound features a five-membered ring containing nitrogen, sulfur, and oxygen atoms, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-Hydroxy-3-methoxy-1,2-thiazole-5-carboximidamide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-methoxy-1,2-thiazole-5-carboximidamide with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of N’-Hydroxy-3-methoxy-1,2-thiazole-5-carboximidamide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N’-Hydroxy-3-methoxy-1,2-thiazole-5-carboximidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N’-Hydroxy-3-methoxy-1,2-thiazole-5-carboximidamide oxides, while substitution reactions can produce various substituted thiazole derivatives.

Scientific Research Applications

N’-Hydroxy-3-methoxy-1,2-thiazole-5-carboximidamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex thiazole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It finds applications in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of N’-Hydroxy-3-methoxy-1,2-thiazole-5-carboximidamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it could interfere with microbial cell wall synthesis or disrupt cancer cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methoxy-1,2-thiazole-5-carboximidamide
  • N’-Hydroxy-1,2-thiazole-5-carboximidamide
  • 2-Methoxy-1,3-thiazole

Uniqueness

N’-Hydroxy-3-methoxy-1,2-thiazole-5-carboximidamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced biological activity or different reactivity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C5H7N3O2S

Molecular Weight

173.20 g/mol

IUPAC Name

N'-hydroxy-3-methoxy-1,2-thiazole-5-carboximidamide

InChI

InChI=1S/C5H7N3O2S/c1-10-4-2-3(11-8-4)5(6)7-9/h2,9H,1H3,(H2,6,7)

InChI Key

OEBFIZRSUNFLHN-UHFFFAOYSA-N

Isomeric SMILES

COC1=NSC(=C1)/C(=N/O)/N

Canonical SMILES

COC1=NSC(=C1)C(=NO)N

Origin of Product

United States

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